![molecular formula C11H12O B1603977 Cyclopropyl 2-methylphenyl ketone CAS No. 39615-34-4](/img/structure/B1603977.png)
Cyclopropyl 2-methylphenyl ketone
Overview
Description
Cyclopropyl 2-methylphenyl ketone, also known as cyclopropyl (2-methylphenyl)methanone, is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . The compound is typically stored in a dry environment at 2-8°C . It is available in either solid or liquid form .
Molecular Structure Analysis
The InChI code for Cyclopropyl 2-methylphenyl ketone is1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3
. This indicates that the molecule consists of a cyclopropyl group attached to a 2-methylphenyl group via a ketone functional group . The cyclopropyl group is formed by the overlap of two sp-hybrid orbitals . Chemical Reactions Analysis
Cyclopropyl ketones, including Cyclopropyl 2-methylphenyl ketone, can undergo various chemical reactions. A study describes a SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis
Cyclopropyl 2-methylphenyl ketone has a molecular weight of 160.22 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form . The carbon-to-oxygen double bond in the carbonyl group of the compound is quite polar . This polarity leads to dipole-dipole interactions that significantly affect the boiling points .Scientific Research Applications
Cycloaddition Reactions in Organic Synthesis
Cyclopropyl 2-methylphenyl ketone is a valuable compound in organic synthesis, particularly in cycloaddition reactions. These reactions are pivotal for constructing cyclic frameworks, including polycycles and heterocycles . The compound’s reactivity allows for the development of new synthetic methods, such as asymmetric cycloadditions and C–H bond-activated cycloadditions .
Pharmaceutical Applications: Drug Design and Synthesis
In the pharmaceutical industry, cyclopropyl 2-methylphenyl ketone can be used to create sp3-rich molecular frameworks. These structures are often found in drug molecules due to their potential to improve potency, metabolic stability, and pharmacokinetic properties . The compound’s versatility makes it a candidate for the synthesis of complex drug molecules.
Material Science: Polymer and Resin Synthesis
The unique chemical structure of cyclopropyl 2-methylphenyl ketone contributes to advancements in material science. It is used in the synthesis of polymers and resins, where its three-membered ring structure offers various chemical transformation possibilities .
Chemical Engineering: Catalysis and Process Optimization
In chemical engineering, cyclopropyl 2-methylphenyl ketone plays a role in catalytic processes. It is used in formal [3 + 2] cycloadditions, where the compound acts as a substrate to deliver complex, sp3-rich products . This application is crucial for the development of new catalytic methods and the optimization of chemical processes.
Biochemistry: Metabolic Pathway Exploration
Cyclopropyl 2-methylphenyl ketone is also relevant in biochemistry, particularly in the exploration of metabolic pathways. Its incorporation into drug candidates can lead to improved interactions with target proteins and enhance the pharmacokinetic profile of the drugs .
Environmental Science: Eco-Friendly Synthesis
The compound’s potential for eco-friendly synthesis makes it significant in environmental science. Researchers are exploring ways to use cyclopropyl 2-methylphenyl ketone in processes that minimize toxic waste and promote sustainable chemical practices .
Safety And Hazards
Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .
Future Directions
properties
IUPAC Name |
cyclopropyl-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDTEZRTBZOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625315 | |
Record name | Cyclopropyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-methylphenyl ketone | |
CAS RN |
39615-34-4 | |
Record name | Cyclopropyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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